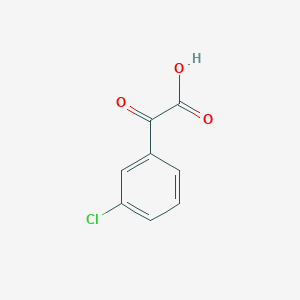

2-(3-Chlorophenyl)-2-oxoacetic acid

Vue d'ensemble

Description

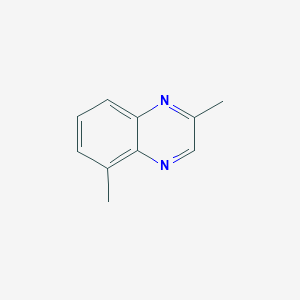

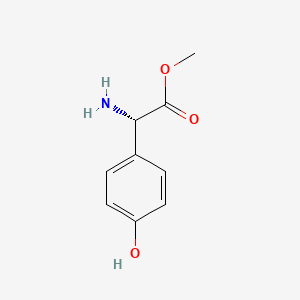

2-(3-Chlorophenyl)-2-oxoacetic acid is a useful research compound. Its molecular formula is C8H5ClO3 and its molecular weight is 184.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Applications

- 2-(3-Chlorophenyl)-2-oxoacetic acid and related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) have been extensively studied for their environmental impact, especially in herbicide degradation. Studies have explored the degradation of these chlorophenoxy herbicides in acidic aerated solutions of H2O2 and Fe2+ or Fe3+, revealing conditions leading to complete mineralization (Pignatello, 1992). Additionally, electrochemical degradation methods have been investigated for removing these herbicides from aqueous media, with peroxi-coagulation being a notable technique (Boye, Dieng, Brillas, 2003).

Pharmaceutical and Medical Applications

- The related compound 2-amino-2-oxoacetic acid has shown significant importance in the pharmaceutical industry. It acts as an inhibitor of lactic dehydrogenase (LDH) and exhibits anticancer activity against nasopharyngeal carcinoma (NPC) cells. Its potential as a drug for treating type 2 diabetes has also been noted (Delgado et al., 2019).

Chemical Synthesis and Material Science

- In the field of chemical synthesis, compounds like this compound play a role in the synthesis of novel chemical structures. For instance, the Pfitzinger reaction using 2-(2-Amino-3,5-dinitrophenyl)-2-oxoacetic acid has been utilized to synthesize novel quinoline derivatives and related heterocycles (Gok et al., 2014). Additionally, microwave-assisted decarboxylative three-component coupling of a 2-oxoacetic acid, an amine, and an alkyne highlights the versatility of these compounds in advanced synthesis techniques (Feng et al., 2011).

Bioremediation and Phytoremediation

- Research has also delved into the use of bacterial endophytes to enhance the phytoremediation of herbicide-contaminated substrates, particularly focusing on compounds like 2,4-dichlorophenoxyacetic acid. This approach aims to reduce toxic herbicide residues in crop plants and contaminated soil and groundwater, demonstrating an eco-friendly application (Germaine et al., 2006).

Mécanisme D'action

Target of Action

It’s structurally similar to tolfenamic acid , a nonsteroidal anti-inflammatory agent (NSAID), which primarily targets cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

If we consider its structural similarity to tolfenamic acid, it might also inhibit the biosynthesis of prostaglandins by blocking the cox-1 and cox-2 pathways . This inhibition results in reduced inflammation and pain .

Biochemical Pathways

Based on its potential similarity to tolfenamic acid, it might affect the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, it could reduce the production of prostaglandins, leading to downstream effects such as reduced inflammation and pain .

Result of Action

If it acts similarly to tolfenamic acid, it might result in reduced inflammation and pain at the molecular and cellular levels due to decreased prostaglandin production .

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHZHGQGROJXQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309286 | |

| Record name | 3-Chlorophenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26767-07-7 | |

| Record name | 3-Chlorophenylglyoxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26767-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dimethylthiazolo[3,2-b][1,2,4]triazole](/img/structure/B3326589.png)

![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B3326597.png)

![[1,3]Dioxolo[4,5-f]isobenzofuran](/img/structure/B3326607.png)

![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3326610.png)

![(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3326615.png)

![3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde](/img/structure/B3326625.png)